molecular formula C9H6Cl2O2S2 B1467796 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride CAS No. 220432-04-2

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Cat. No. B1467796
M. Wt: 281.2 g/mol
InChI Key: UDIXGHPYYMOSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is an organic compound with the CAS Number: 220432-04-2 . It has a molecular weight of 281.18 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride . The InChI code is 1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical reactivity of derivatives related to 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride has been explored for the synthesis of compounds with potential antimicrobial activities. A study by Naganagowda and Petsom (2011) describes the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which exhibited antibacterial activity. This research demonstrates the utility of benzothiophene derivatives in creating compounds with potential for fighting bacterial infections (Naganagowda & Petsom, 2011).

Photoredox-Catalyzed Cascade Annulation

In the realm of organic synthesis, the photoredox-catalyzed cascade annulation using sulfonyl chlorides represents an innovative approach to constructing complex molecules. Jianxiang Yan et al. (2018) developed a method involving methyl(2-(phenylethynyl)phenyl)sulfanes and sulfonyl chlorides to synthesize benzothiophenes. This process highlights the versatility of sulfonyl chlorides in facilitating photoredox reactions to create heterocyclic compounds with potential applications in material science and drug development (Yan et al., 2018).

Friedel-Crafts Sulfonylation

The use of ionic liquids for the Friedel-Crafts sulfonylation reaction showcases an environmentally friendly and efficient methodology for the synthesis of diaryl sulfones. S. Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a solvent and catalyst for the sulfonylation of benzene derivatives, demonstrating the potential of 5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride analogs in organic synthesis under green chemistry principles (Nara et al., 2001).

Synthesis of Sulfonyl Phenoxides

Exploring the synthesis of new sulfonyl phenoxides, Ovonramwen et al. (2021) reported the successful creation of compounds via the O-sulfonylation reaction. These compounds were tested for antimicrobial activities, indicating the potential of benzothiophene derivatives in the development of new antimicrobial agents. This research underlines the importance of sulfonyl chlorides in synthesizing compounds with possible therapeutic applications (Ovonramwen et al., 2021).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)7-4-6(10)2-3-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIXGHPYYMOSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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